4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid
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Overview
Description
4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their bioisosteric properties, which allow them to substitute carboxylic acid groups in pharmacological molecules. This substitution can enhance lipophilicity, bioavailability, and reduce negative effects . The compound has shown promise in various biological applications, including antibacterial, anticancer, and anti-tuberculosis activities .
Preparation Methods
The synthesis of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through multiple synthetic routes. One approach involves the iodination of [1,1’-biphenyl]-4-carboxylic acid, followed by the formation of the methyl ester of 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid. This is then subjected to nucleophilic substitution of iodine with cyano, ring closure of tetrazole, and hydrolysis of the ester function . Another method starts from 4-bromobenzonitrile, which undergoes Suzuki coupling with 4-carboxyphenylboronic acid to form 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid. This intermediate is then converted to the desired compound through tetrazole ring closure .
Chemical Reactions Analysis
4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, cyano groups, and boronic acids . The major products formed from these reactions are intermediates such as 4’-iodo-[1,1’-biphenyl]-4-carboxylic acid and 4’-cyano-[1,1’-biphenyl]-4-carboxylic acid .
Scientific Research Applications
In chemistry, it serves as a valuable organic ligand for the preparation of metal-organic frameworks . In biology and medicine, it has shown significant antibacterial, anticancer, and anti-tuberculosis activities . The compound interacts with enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Mechanism of Action
The mechanism of action of 4’-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. Tetrazoles can interact with many enzymes and receptors in organisms, leading to biological effects such as antibacterial and anticancer activities . The compound’s bioisosteric properties allow it to substitute carboxylic acid groups, enhancing its interaction with biological targets .
Properties
Molecular Formula |
C15H10N4O4 |
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Molecular Weight |
310.26 g/mol |
IUPAC Name |
5-[4-(2H-tetrazol-5-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10N4O4/c20-14(21)11-5-10(6-12(7-11)15(22)23)8-1-3-9(4-2-8)13-16-18-19-17-13/h1-7H,(H,20,21)(H,22,23)(H,16,17,18,19) |
InChI Key |
PBWAEDNWIIGYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=NNN=N3 |
Origin of Product |
United States |
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